
Pentanal, 5-hydroxy-, (2,4-dinitrophenyl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentanal, 5-hydroxy-, (2,4-dinitrophenyl)hydrazone is a chemical compound with the molecular formula C11H14N4O5 and a molecular weight of 282.256. It is a derivative of pentanal, where the aldehyde group has reacted with 2,4-dinitrophenylhydrazine to form a hydrazone. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pentanal, 5-hydroxy-, (2,4-dinitrophenyl)hydrazone typically involves the reaction of pentanal with 2,4-dinitrophenylhydrazine. The reaction is carried out in an acidic medium, often using methanol as a solvent. The reaction conditions include:
Temperature: Room temperature to slightly elevated temperatures.
Catalyst: Acidic catalyst such as hydrochloric acid.
Reaction Time: Several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: For controlled reaction conditions.
Purification: Using recrystallization techniques to obtain pure product.
Quality Control: Ensuring the product meets industrial standards through rigorous testing.
Análisis De Reacciones Químicas
Types of Reactions
Pentanal, 5-hydroxy-, (2,4-dinitrophenyl)hydrazone undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert it back to the original aldehyde.
Substitution: Reacts with various nucleophiles to form substituted products.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, and other nucleophiles.
Major Products
Oxidation: Forms carboxylic acids.
Reduction: Yields the original aldehyde.
Substitution: Produces various substituted hydrazones.
Aplicaciones Científicas De Investigación
Pentanal, 5-hydroxy-, (2,4-dinitrophenyl)hydrazone has a wide range of applications in scientific research:
Chemistry: Used as a reagent for the detection and quantification of aldehydes and ketones.
Biology: Employed in studies involving enzyme reactions and metabolic pathways.
Medicine: Investigated for its potential antimicrobial and antituberculosis properties.
Industry: Utilized in the synthesis of other complex organic compounds.
Mecanismo De Acción
The mechanism of action of Pentanal, 5-hydroxy-, (2,4-dinitrophenyl)hydrazone involves its interaction with carbonyl compounds. The hydrazone group reacts with aldehydes and ketones to form stable hydrazone derivatives. This reaction is utilized in various analytical techniques to identify and quantify carbonyl-containing compounds.
Comparación Con Compuestos Similares
Similar Compounds
Pentanal, (2,4-dinitrophenyl)hydrazone: Similar structure but lacks the hydroxy group.
Butanal, 5-hydroxy-, (2,4-dinitrophenyl)hydrazone: Similar but with a shorter carbon chain.
Hexanal, 5-hydroxy-, (2,4-dinitrophenyl)hydrazone: Similar but with a longer carbon chain.
Uniqueness
Pentanal, 5-hydroxy-, (2,4-dinitrophenyl)hydrazone is unique due to the presence of the hydroxy group, which can participate in additional hydrogen bonding and other interactions, making it more versatile in various chemical reactions and applications.
Propiedades
Número CAS |
3638-33-3 |
|---|---|
Fórmula molecular |
C11H14N4O5 |
Peso molecular |
282.25 g/mol |
Nombre IUPAC |
(5E)-5-[(2,4-dinitrophenyl)hydrazinylidene]pentan-1-ol |
InChI |
InChI=1S/C11H14N4O5/c16-7-3-1-2-6-12-13-10-5-4-9(14(17)18)8-11(10)15(19)20/h4-6,8,13,16H,1-3,7H2/b12-6+ |
Clave InChI |
FEAHEHDTLBTQRC-WUXMJOGZSA-N |
SMILES isomérico |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N/N=C/CCCCO |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN=CCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(E)-2-(4-methylphenyl)sulfonylvinyl]-4-nitrobenzene](/img/structure/B14140013.png)
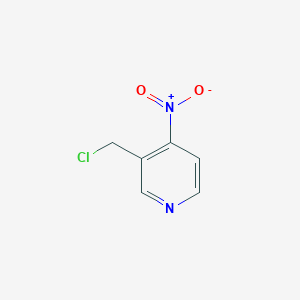
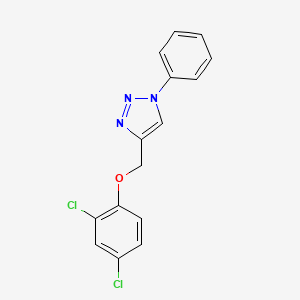
![1-[(E)-1,3-benzodioxol-5-ylmethylideneamino]benzimidazol-2-amine](/img/structure/B14140031.png)
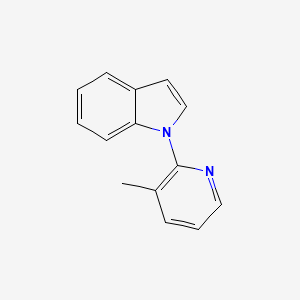

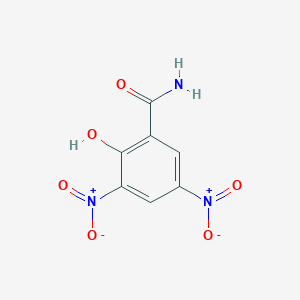
![8-Ethyl-1-methyl-7H-pyrrolo[2,3-H]quinolin-1-ium iodide](/img/structure/B14140039.png)

![3-Amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one--hydrogen chloride (1/1)](/img/structure/B14140053.png)
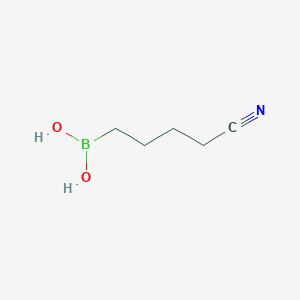
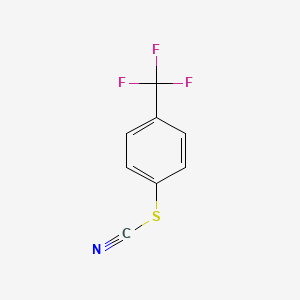
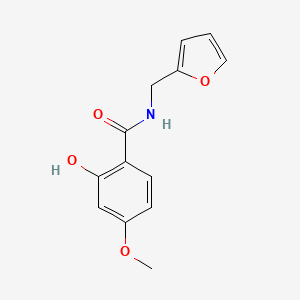
![1-[1,1a(2)-Biphenyl]-4-yl-3-(3-bromophenyl)-2-propen-1-one](/img/structure/B14140088.png)
